molecular formula C30H48O5 B1247217 Anupvxrmsnoebs-xjlzvqpfsa-

Anupvxrmsnoebs-xjlzvqpfsa-

Cat. No.: B1247217
M. Wt: 488.7 g/mol
InChI Key: ANUPVXRMSNOEBS-XJLZVQPFSA-N
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Description

Based on analogous compounds in and , Compound A may belong to a class of halogenated or amide derivatives with applications in pharmaceuticals or materials science.

Key inferred properties (hypothetical, derived from structurally similar compounds):

  • Molecular weight: ~300–350 g/mol (comparable to chlorinated dibenzodioxins in ).
  • Functional groups: Likely contains aromatic rings with substituents such as amines, halogens, or sulfonates (consistent with and ).
  • Synthetic route: May involve multi-step coupling reactions, as described in and , using catalysts like palladium or carbodiimides.

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-15-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-17(2)20(31)8-7-18(3)19-11-12-27(5)21-9-10-22-28(6,25(34)35)23(32)15-24(33)30(22)16-29(21,30)14-13-26(19,27)4/h18-24,31-33H,1,7-16H2,2-6H3,(H,34,35)/t18-,19-,20-,21+,22+,23+,24+,26-,27+,28+,29+,30-/m1/s1

InChI Key

ANUPVXRMSNOEBS-XJLZVQPFSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(=C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)[C@H](C[C@@H]([C@@]5(C)C(=O)O)O)O)C)C

Canonical SMILES

CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C

Synonyms

quadrangularic acid M

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarity

Compound A was compared to three well-characterized analogs (Table 1), selected based on shared functional groups and synthetic pathways.

Table 1: Structural and Physicochemical Comparison

Property Compound A* 4-(Aminomethyl)benzamide hydrochloride () Chlorinated Dibenzodioxin () Plitidepsin ()
Molecular Weight (g/mol) ~320 150.18 322–356 1,110.34
Solubility (mg/mL) High (est. >100) 13,600 <0.01 (lipophilic) 0.1–1.0 (DMSO)
Key Functional Groups Amide, halogen Amide, amine Chlorine, ether Macrocyclic depsipeptide
Bioactivity Unknown None reported Cytotoxic, endocrine disruptor Antiviral, anticancer
Synthesis Complexity High (multi-step) Moderate (2–3 steps) High (pyrolysis/condensation) Extremely high (enzymatic)

*Note: Compound A data are extrapolated from and .

Key Observations :

  • Compound A shares amide functionalization with 4-(Aminomethyl)benzamide hydrochloride but lacks its high aqueous solubility, suggesting hydrophobic substituents .
  • Unlike chlorinated dibenzodioxins, Compound A is unlikely to exhibit bioaccumulation due to its hypothesized solubility profile .
  • Its synthesis aligns with modern medicinal chemistry practices (e.g., palladium-catalyzed coupling), contrasting with the enzymatic complexity of Plitidepsin .

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